molecular formula C7H5Cl2NO B2574365 2-Amino-4,6-dichlorobenzaldehyde CAS No. 82486-81-5

2-Amino-4,6-dichlorobenzaldehyde

Cat. No.: B2574365
CAS No.: 82486-81-5
M. Wt: 190.02
InChI Key: FHWPDPWZNATBKF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 4 and 6 positions, and an amino group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichlorobenzaldehyde typically involves the chlorination of 2-amino-benzaldehyde. One common method is the Vilsmeier-Haack formylation, which converts 2-amino-4,6-dihydroxybenzaldehyde to this compound . This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the chlorination of 2-amino-benzaldehyde under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, with careful control of temperature and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, phosphorus oxychloride, and dimethylformamide. Reaction conditions often involve refluxing in solvents like chloroform or dichloromethane, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products Formed

Major products formed from reactions with this compound include Schiff base ligands and various substituted aromatic compounds. These products are often of interest for their potential biological activities and applications in materials science.

Scientific Research Applications

2-Amino-4,6-dichlorobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichlorobenzaldehyde and its derivatives often involves interactions with biological macromolecules. For example, Schiff base ligands derived from this compound can bind to metal ions, forming complexes that exhibit biological activity . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4,6-dichlorobenzaldehyde include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and dichloro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-amino-4,6-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPDPWZNATBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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